Human Antiplatelet Potency: Δ17-PGE1 (IC50 ≈30 nM) Outperforms PGE1 (IC50 40 nM) in Human PRP
In ADP-induced human platelet-rich plasma (PRP), Δ17-PGE1 demonstrates superior antiplatelet potency relative to PGE1. The IC50 of Δ17-PGE1 is approximately 30 nM, compared to 40 nM for PGE1 under identical assay conditions, representing a ~25% improvement in potency [1]. Notably, this rank order is reversed in rabbit PRP, where Δ17-PGE1 is approximately half as potent as PGE1, indicating that the human platelet system is the more translationally relevant model for this compound .
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | Δ17-PGE1 IC50 ≈ 30 nM (human PRP) |
| Comparator Or Baseline | PGE1 IC50 = 40 nM (human PRP) |
| Quantified Difference | Δ17-PGE1 is approximately 1.33-fold more potent (≈25% lower IC50) than PGE1 in human PRP |
| Conditions | ADP-induced aggregation in human platelet-rich plasma (PRP) |
Why This Matters
For researchers selecting an antiplatelet prostaglandin for human-relevant thrombosis models or ex vivo platelet studies, Δ17-PGE1 offers quantitatively superior potency over PGE1, enabling lower working concentrations and potentially reduced off-target effects.
- [1] LipidBank. LBF20203PG01: Δ17-Prostaglandin E1. In human PRP, Δ17-PGE1 is a more potent antiplatelet agonist than PGE1. Kobzar G et al., Comp Biochem Physiol C, 1993, 106, 489. View Source
